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Introduction
The CAMA-1 human breast cancer cell line is a valuable in vitro model for studying hormone-

responsive breast cancer. Derived from a pleural effusion of a patient with adenocarcinoma of

the breast, these cells are characterized by the expression of estrogen receptor (ER),

progesterone receptor (PR), and high levels of androgen receptor (AR).[1] Their growth is

notably influenced by steroid hormones, making them an ideal system for investigating

endocrine signaling pathways, mechanisms of hormone action, and the efficacy of hormonal

therapies.

These application notes provide detailed protocols for the cultivation of CAMA-1 cells and their

treatment with key steroid hormones: 17β-estradiol (E2), dihydrotestosterone (DHT), and

progesterone. Methodologies for assessing the cellular and molecular responses to these

treatments are also described, including proliferation assays, Western blotting, and quantitative

PCR (qPCR).
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Characteristic Description

Cell Type Epithelial, Adherent

Origin Pleural effusion, human breast adenocarcinoma

Receptor Status ER-positive, PR-positive, AR-high[1]

Key Features
Estrogen-dependent growth, growth inhibition by

androgens.[1][2]

I. Cell Culture and Maintenance
Standard Culture Conditions

Growth Medium: Eagle's Minimum Essential Medium (ATCC-formulated, Cat. No. 30-2003).

Supplements: 10% Fetal Bovine Serum (FBS).

Culture Environment: 37°C in a humidified atmosphere with 5% CO2.

Subculturing: Subculture cells when they reach 80-90% confluency. Briefly rinse with a

0.25% (w/v) Trypsin- 0.53 mM EDTA solution to remove serum, then add fresh trypsin-EDTA

and incubate at 37°C until cells detach. Neutralize with complete growth medium and

centrifuge before resuspending and plating.

Preparation for Hormone Treatment (Hormone
Starvation)
To eliminate the confounding effects of hormones present in standard FBS, it is crucial to use a

steroid-stripped medium prior to and during hormone treatment experiments.

Hormone-Free Medium: Prepare the growth medium as described above, but substitute

standard FBS with 5-10% charcoal/dextran-stripped FBS.

Acclimation Protocol:

Culture CAMA-1 cells in the complete growth medium until they reach ~70% confluency.
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Aspirate the medium and wash the cells twice with sterile Phosphate-Buffered Saline

(PBS).

Replace the medium with the hormone-free medium (containing charcoal-stripped FBS).

Culture the cells for at least 48-72 hours in this medium before initiating hormone

treatments. This period allows for the downregulation of hormone-receptor signaling

pathways.

II. Hormone Treatment Protocols
Estrogen (17β-estradiol) Treatment for Proliferation
17β-estradiol (E2) is a potent stimulator of CAMA-1 cell proliferation.

Stock Solution: Prepare a 10 mM stock solution of 17β-estradiol (E2) in 100% ethanol. Store

at -20°C.

Working Solutions: Serially dilute the stock solution in hormone-free medium to achieve the

desired final concentrations. A common range is 100 pM to 10 nM.

Treatment Protocol:

Plate hormone-starved CAMA-1 cells at the desired density for the downstream assay

(e.g., 2,000-5,000 cells/well in a 96-well plate for proliferation assays).

Allow cells to adhere for 24 hours.

Replace the medium with fresh hormone-free medium containing the desired

concentrations of E2 or a vehicle control (an equivalent amount of ethanol).

Incubate for the desired duration (e.g., 24 hours for signaling studies, 3-9 days for

proliferation studies).

Androgen (Dihydrotestosterone) Treatment for Growth
Inhibition
Dihydrotestosterone (DHT) can inhibit the estrogen-induced proliferation of CAMA-1 cells.
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Stock Solution: Prepare a 10 mM stock solution of DHT in 100% ethanol. Store at -20°C.

Working Solutions: Serially dilute the stock solution in hormone-free medium.

Treatment Protocol:

Plate and acclimate CAMA-1 cells as described for E2 treatment.

To assess the inhibitory effect of DHT, co-treat cells with a proliferative concentration of E2

(e.g., 100 pM) and varying concentrations of DHT (e.g., 100 pM, 500 pM).[1]

Include controls for vehicle, E2 alone, and DHT alone.

Incubate for the desired duration (e.g., 9 days for proliferation assays, changing the

medium every 3 days).[1]

Progesterone Treatment
Progesterone can have complex, context-dependent effects on breast cancer cells, including

modulation of gene expression and cell signaling.

Stock Solution: Prepare a 10 mM stock solution of progesterone in 100% ethanol. Store at

-20°C.

Working Solutions: Serially dilute the stock solution in hormone-free medium. Effective

concentrations can range from nanomolar to micromolar, depending on the experimental

endpoint. For example, medroxyprogesterone acetate (a synthetic progestin) has been used

on CAMA-1 cells at concentrations of 10⁻⁷ to 10⁻⁵ M.[2]

Treatment Protocol:

Plate and acclimate CAMA-1 cells as for other hormone treatments.

Replace the medium with fresh hormone-free medium containing progesterone or a

vehicle control.

Incubate for the desired duration (e.g., 24-48 hours for gene expression or signaling

studies).
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III. Data Presentation: Quantitative Effects of
Hormones
The following tables summarize quantitative data from studies on CAMA-1 cells.

Table 1: Effect of 17β-Estradiol (E2) and Dihydrotestosterone (DHT) on CAMA-1 Cell

Proliferation

Treatment Concentration Duration
Effect on
Proliferation

Reference

17β-Estradiol

(E2)
100 pM 9 days

Maximal

proliferative

response

[1]

DHT + E2
100 pM DHT +

100 pM E2
9 days

30% reduction in

E2-induced

proliferation

[1]

DHT + E2
500 pM DHT +

100 pM E2
9 days

50% reduction in

E2-induced

proliferation

[1]

Table 2: Effect of 17β-Estradiol (E2) on Progesterone Receptor (PR) Levels

Treatment Concentration Duration
Effect on PR
Levels

Reference

17β-Estradiol

(E2)
5 nM 3-7 days

~8-fold maximal

increase in PR

levels

[2]

IV. Experimental Protocols: Assessing Cellular
Responses
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This protocol is based on the methodology described for assessing the effects of E2 and DHT

on CAMA-1 proliferation.[1]
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Cell Proliferation Assay Workflow

Cell Preparation
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Assay
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Hormone starve for 48-72h

Seed 2,000 cells/well in 96-well plate

Allow cells to adhere for 24h

Add medium with hormones
(E2, DHT, combinations, vehicle)

Incubate for 9 days

Change medium every 3 days

Repeat

Freeze plate at -80°C

Lyse cells and add Cyquant® dye

Measure fluorescence (DNA content)

Analyze data

Click to download full resolution via product page

Caption: Workflow for assessing CAMA-1 cell proliferation using the Cyquant® assay.
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Methodology:

Cell Seeding: Seed 2,000 hormone-starved CAMA-1 cells per well into a 96-well tissue

culture plate.

Treatment: After 24 hours, expose cells to various concentrations of E2, DHT, or their

combinations. Include a vehicle-only control. The total culture duration is 9 days.

Maintenance: Replace the cell culture medium with freshly prepared hormone-containing

medium every 3 days.

Assay: After the 9-day treatment period, freeze the plates at -80°C. Cell proliferation is

subsequently determined by measuring the DNA concentration in each well using the

Cyquant® Cell Proliferation Assay Kit, following the manufacturer's instructions.

Western Blotting for Receptor and Signaling Proteins
This protocol provides a general framework for analyzing protein expression and

phosphorylation status.
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Western Blotting Workflow

Sample Preparation

Electrophoresis & Transfer
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Denature protein with sample buffer

Load onto SDS-PAGE gel

Separate proteins by size

Transfer to PVDF membrane

Block membrane (5% milk or BSA)

Incubate with Primary Antibody
(e.g., anti-ERα, anti-p-AKT)

Wash and incubate with
HRP-conjugated Secondary Antibody

Detect with ECL substrate

Image and analyze bands
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Caption: General workflow for Western blot analysis of hormone-treated CAMA-1 cells.
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Methodology:

Cell Lysis: After hormone treatment, wash cells with ice-cold PBS and lyse them on ice using

RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate,

0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[3]

Protein Quantification: Clarify the lysate by centrifugation and determine the protein

concentration of the supernatant using a BCA Protein Assay Kit.

SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli

sample buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a

PVDF membrane.

Immunoblotting:

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-

Buffered Saline with 0.1% Tween-20 (TBST).

Incubate the membrane with a primary antibody overnight at 4°C. Recommended starting

dilutions:

Rabbit anti-ERα: 1:1000[4]

Rabbit anti-PR: (Consult manufacturer's datasheet)

Rabbit anti-AR: (Consult manufacturer's datasheet)

Rabbit anti-phospho-Akt (Ser473): (Consult manufacturer's datasheet)

Rabbit anti-phospho-p44/42 MAPK (Erk1/2): (Consult manufacturer's datasheet)

Wash the membrane with TBST and incubate with an HRP-conjugated secondary

antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an

imaging system. Normalize target protein levels to a loading control like β-actin or GAPDH.

Quantitative PCR (qPCR) for Gene Expression Analysis
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This protocol is for measuring the expression of hormone-regulated genes such as Trefoil

Factor 1 (TFF1, also known as pS2), an estrogen-responsive gene.

Workflow Diagram
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qPCR Workflow

RNA to cDNA

qPCR Reaction

Data Analysis

Treat cells with hormones

Lyse cells and extract total RNA
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Prepare qPCR reaction mix:
cDNA, Primers, SYBR Green Master Mix

Run on qPCR instrument

Analyze amplification curves and Ct values

Normalize target gene Ct to
housekeeping gene Ct (ΔCt)

Calculate relative expression
using ΔΔCt method

Click to download full resolution via product page

Caption: Workflow for qPCR analysis of gene expression in hormone-treated cells.
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Methodology:

RNA Extraction: Following hormone treatment (e.g., 10 nM E2 for 24 hours), extract total

RNA from CAMA-1 cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse

transcription kit with oligo(dT) or random primers.

qPCR Reaction:

Prepare a reaction mix containing cDNA template, SYBR Green Master Mix, and forward

and reverse primers.

Primer Sequences (Human):

TFF1 (pS2): Fwd: CCAGTGTGCAAATAAGGGCTGC, Rev:

AGGCAGATCCCTGCAGAAGTGT[5]

AREG: Fwd: GCACCTGGAAGCAGTAACATGC, Rev:

GGCAGCTATGGCTGCTAATGCA[6]

Housekeeping Gene (e.g., GAPDH): Use validated primers.

Cycling Conditions (Example):

Initial Denaturation: 95°C for 10 min

40 Cycles:

Denaturation: 95°C for 15 sec

Annealing/Extension: 60°C for 1 min

Melt Curve Analysis

Data Analysis: Determine the threshold cycle (Ct) for each gene. Calculate the relative gene

expression using the ΔΔCt method, normalizing the expression of the target gene to a stable

housekeeping gene.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 18 Tech Support

https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/hp206785-tff1-human-qpcr-primer-pair-nm-003225
https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/hp205478-amphiregulin-areg-human-qpcr-primer-pair-nm-001657
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


V. Signaling Pathway Diagrams
Estrogen Receptor (ER) Signaling Pathway
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Caption: Estrogen signaling involves both genomic and non-genomic pathways to drive gene

expression and proliferation.
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Caption: AR signaling in CAMA-1 cells primarily leads to growth inhibition, partly by

antagonizing ERα signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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